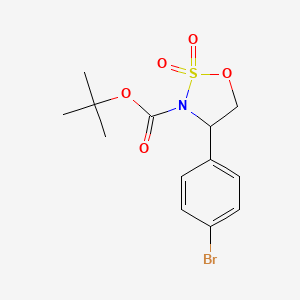
(R)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide is a synthetic compound that belongs to the class of oxathiazolidines This compound is characterized by the presence of a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to modify the oxathiazolidine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring .
Applications De Recherche Scientifique
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of ®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The Boc protecting group helps to stabilize the compound and facilitate its transport within biological systems. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-Dioxide: This compound shares a similar sulfur-nitrogen dioxide ring structure but differs in its substituents and overall molecular framework.
Benzothiadiazinone Dioxide Derivatives: These compounds are analogues of Monastrol and have been studied for their potential as kinesin spindle protein inhibitors.
Uniqueness
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide is unique due to its specific combination of a bromophenyl group and a Boc protecting group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16BrNO5S |
|---|---|
Poids moléculaire |
378.24 g/mol |
Nom IUPAC |
tert-butyl 4-(4-bromophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3 |
Clé InChI |
FJBINWWXSXPPLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















